molecular formula C23H22ClFN4O2S B14991109 {5-Chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

{5-Chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14991109
M. Wt: 473.0 g/mol
InChI Key: MFFDDDMFDXQBAV-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the piperazine moiety, and subsequent functionalization with the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is unique due to its combination of a pyrimidine core with a piperazine moiety and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClFN4O2S

Molecular Weight

473.0 g/mol

IUPAC Name

[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H22ClFN4O2S/c1-31-18-8-6-17(7-9-18)28-10-12-29(13-11-28)22(30)21-19(24)14-26-23(27-21)32-15-16-4-2-3-5-20(16)25/h2-9,14H,10-13,15H2,1H3

InChI Key

MFFDDDMFDXQBAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F

Origin of Product

United States

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